molecular formula C29H36O4 B072495 Algestone acetophenide CAS No. 1179-87-9

Algestone acetophenide

Cat. No.: B072495
CAS No.: 1179-87-9
M. Wt: 448.6 g/mol
InChI Key: AHBKIEXBQNRDNL-BXXPAUNWSA-N
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Description

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide, is a synthetic progestin medication. It is primarily used in combination with an estrogen as a long-lasting injectable contraceptive. This compound was discovered in 1958 and introduced for medical use in the 1960s. It is widely marketed in Latin America, Hong Kong, and Singapore, but has not been introduced in the United States .

Preparation Methods

The preparation of algestone acetophenide involves several steps:

Chemical Reactions Analysis

Algestone acetophenide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be performed under specific conditions.

    Substitution: It can undergo substitution reactions, particularly in the presence of suitable catalysts. Common reagents used in these reactions include phosphorus oxychloride, chlorine magnesium methyl, and potassium permanganate. .

Scientific Research Applications

Algestone acetophenide has several scientific research applications:

Mechanism of Action

Algestone acetophenide acts as a progestin, which means it is an agonist of the progesterone receptor. This receptor is the biological target of progestogens like progesterone. By binding to this receptor, this compound exerts its contraceptive effects. It does not have significant activity on other hormonal receptors .

Comparison with Similar Compounds

Algestone acetophenide is similar to other synthetic progestins, such as:

Biological Activity

Algestone acetophenide (also known as dihydroxyprogesterone acetophenide, DHPA) is a synthetic progestogen that exhibits significant biological activity primarily through its action as an agonist of the progesterone receptor. This article explores its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and case studies.

Target Receptor
this compound specifically targets the progesterone receptor , which is crucial for mediating the effects of progesterone in various physiological processes such as the menstrual cycle, pregnancy, and embryogenesis.

Mode of Action
As a progestin, this compound mimics the actions of natural progesterone, leading to changes in uterine lining and inhibiting ovulation. Its progestogenic potency is reported to be 2 to 5 times greater than that of progesterone in animal models .

Pharmacokinetics

Elimination Half-Life
The pharmacokinetic profile of this compound reveals a long elimination half-life of approximately 24 days when administered via intramuscular injection. This prolonged duration allows for extended contraceptive effects .

Absorption and Excretion
this compound is not active when taken orally and is primarily excreted in feces, indicating a significant first-pass metabolism when administered through non-intramuscular routes .

Clinical Applications

This compound is primarily used in combined hormonal contraceptives , often in conjunction with estradiol enanthate. Clinical studies have demonstrated its effectiveness in inhibiting ovulation for at least 30 days following administration , making it suitable for long-term contraceptive use .

Study on Hematological Effects

A study evaluated the effects of a combined hormonal contraceptive containing this compound on hematological parameters. Blood samples were collected from female participants over a treatment phase. Results indicated changes in coagulation factors, suggesting potential implications for cardiovascular health .

Metabolic Effects Comparison

A multicenter clinical study compared the metabolic effects of DHPA with commonly used oral contraceptives. The findings revealed that users of DHPA exhibited higher triglyceride levels but lower total and free testosterone levels compared to non-hormonal methods, highlighting its metabolic impact .

Data Tables

Parameter This compound Progesterone Estradiol Enanthate
Progestogenic Potency2-5 timesReference-
Elimination Half-Life24 days2-6 days5.6-7.5 days
Administration RouteIntramuscularVariousIntramuscular
Primary UseContraceptionHormonal regulationContraception

Safety and Toxicology

Despite its efficacy, concerns have been raised regarding the safety profile of this compound. Animal studies indicated potential toxicological findings, including mammary gland tumors in beagle dogs and pituitary hyperplasia in rats, leading to discontinuation of some formulations . However, extensive clinical studies in humans have not confirmed these findings, suggesting that animal models may not accurately predict human responses.

Properties

CAS No.

1179-87-9

Molecular Formula

C29H36O4

Molecular Weight

448.6 g/mol

IUPAC Name

(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

InChI

InChI=1S/C29H36O4/c1-18(30)29-25(32-28(4,33-29)19-8-6-5-7-9-19)17-24-22-11-10-20-16-21(31)12-14-26(20,2)23(22)13-15-27(24,29)3/h5-9,16,22-25H,10-15,17H2,1-4H3/t22-,23+,24+,25-,26+,27+,28?,29-/m1/s1

InChI Key

AHBKIEXBQNRDNL-BXXPAUNWSA-N

SMILES

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6

Isomeric SMILES

CC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)OC(O2)(C)C6=CC=CC=C6

Canonical SMILES

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6

Key on ui other cas no.

1179-87-9
24356-94-3

Synonyms

Acetophenide, Algestone
Acetophenide, Alphasone
Acetophenide, Dihydroxyprogesterone
Algestone Acetophenide
Alphasone Acetophenide
Dihydroxyprogesterone Acetophenide
Pregn-4-ene-3,20-dione, 16,17-((1-phenylethylidene)bis(oxy))-, (16alpha(R))-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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